(2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone
CAS No.: 16041-56-8
Cat. No.: VC21022889
Molecular Formula: C10H17NO
Molecular Weight: 167.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16041-56-8 |
|---|---|
| Molecular Formula | C10H17NO |
| Molecular Weight | 167.25 g/mol |
| IUPAC Name | (2R,4aR,8aR)-2-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C10H17NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h7-9,11H,2-6H2,1H3/t7-,8-,9-/m1/s1 |
| Standard InChI Key | SEAPKWHFVCCJBB-IWSPIJDZSA-N |
| Isomeric SMILES | C[C@@H]1CC(=O)[C@@H]2CCCC[C@H]2N1 |
| SMILES | CC1CC(=O)C2CCCCC2N1 |
| Canonical SMILES | CC1CC(=O)C2CCCCC2N1 |
Introduction
Chemical Identity and Structure
Basic Information
(2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone is a saturated heterocyclic compound featuring a quinolinone core structure. Its fundamental characteristics include a fully hydrogenated framework (except for the carbonyl group) with a methyl substituent at position 2 and specific stereochemistry at three key positions .
Table 1. Chemical Identity Parameters
| Parameter | Value |
|---|---|
| CAS Number | 16041-56-8 |
| Molecular Formula | C10H17NO |
| Molecular Weight | 167.25 g/mol |
| IUPAC Name | (2R,4aR,8aR)-2-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one |
| Storage Condition | Room Temperature |
Structural Features
The compound possesses several distinctive structural features:
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A six-membered carbocyclic ring fused to a nitrogen-containing six-membered ring
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A ketone functional group at the 4-position of the quinolinone core
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A methyl substituent at position 2
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Three stereocenters (at positions 2, 4a, and 8a) all with R configuration
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A saturated (octahydro) framework with the exception of the carbonyl group
The asterisks in the compound name indicate relative stereochemistry rather than absolute, meaning that the configuration at each stereocenter is defined relative to the others .
Structural Identifiers
For computational and database purposes, the compound can be identified using various notations:
Table 2. Structural Identifiers
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C10H17NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h7-9,11H,2-6H2,1H3/t7-,8-,9-/m1/s1 |
| InChIKey | SEAPKWHFVCCJBB-IWSPIJDZSA-N |
| Canonical SMILES | CC1CC(=O)C2CCCCC2N1 |
| Isomeric SMILES | C[C@@H]1CC(=O)[C@@H]2CCCC[C@H]2N1 |
Physicochemical Properties
Stereochemistry
The stereochemistry of (2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone is one of its most distinctive features. The compound has three stereocenters at positions 2, 4a, and 8a, all with R configuration . This specific stereochemical arrangement is crucial as it:
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Determines the three-dimensional shape of the molecule
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Influences the compound's biological interactions
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Affects its chemical reactivity patterns
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Distinguishes it from diastereomers with different stereochemical configurations
Physical State and Stability
Limited specific data is available regarding the physical properties of this exact compound, but based on similar quinolinone derivatives, it is likely to exist as a crystalline solid at room temperature . The compound appears to be stable under standard storage conditions (room temperature in sealed containers) .
Synthesis Methods
Hydrogenation of Quinoline Derivatives
One potential approach involves the catalytic hydrogenation of 2-methylquinoline derivatives. This typically employs:
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Palladium catalysts under high-pressure hydrogen conditions
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Controlled reaction parameters to achieve the desired stereochemistry
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Moderate temperatures to facilitate the reduction process
The industrial production of similar compounds utilizes continuous flow reactors to ensure efficient hydrogenation and high yield. Advanced catalysts and optimized reaction conditions are crucial for successful synthesis at scale.
Classical Quinolinone Synthesis Methods
Several established methods for quinolinone synthesis could potentially be modified to access this compound:
Table 3. Potential Synthesis Methods
| Method | Description | Key Features |
|---|---|---|
| Gould-Jacobs | Condensation of aniline with diethyl ethoxymethylidenedimalonate | Creates quinolin-4-one scaffold; requires subsequent hydrogenation |
| Conrad-Limpach | Reaction between anilines and β-ketoesters | Forms 4-hydroxyquinolines; needs stereochemical control |
| Camps' Method | Base-catalyzed intramolecular cyclization | Uses N-(2-acylaryl)amides as precursors |
| Transition Metal Catalysis | Modern approaches using palladium or copper | Facilitates formation of key bonds |
These methods would generally require additional steps to achieve the correct stereochemistry and saturation level .
Stereoselective Synthesis Considerations
Achieving the specific (2R*,4aR*,8aR*) stereochemistry requires careful control during synthesis:
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Use of chiral catalysts or auxiliaries to direct stereochemical outcomes
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Stereoselective reduction conditions to establish correct configurations
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Potential resolution of racemic mixtures to isolate the desired stereoisomer
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Sequential establishment of stereocenters with appropriate stereocontrol elements
Chemical Reactivity
General Reactivity Patterns
Based on its structure, (2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone can participate in various chemical transformations:
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Carbonyl Reactions: The ketone at position 4 can undergo nucleophilic additions, reductions, and other typical carbonyl transformations
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N-Functionalization: The secondary amine (NH) can participate in alkylation, acylation, and other derivatization reactions
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Oxidation/Reduction: The molecule can be subjected to oxidation (at various positions) or further reduction (of the carbonyl group)
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Ring Modifications: Reactions that modify the ring systems, including opening, expansion, or contraction
Specific Reaction Examples
Table 4. Potential Chemical Reactions
| Reaction Type | Reagent Examples | Expected Product Type |
|---|---|---|
| Carbonyl Reduction | NaBH4, LiAlH4 | 4-hydroxyoctahydroquinolines |
| N-Alkylation | CH3I, K2CO3 | N-methylated derivative |
| Oxidation | p-Chloranil, DMF (reflux) | Partially dehydrogenated derivatives |
| Nucleophilic Addition | Grignard reagents | Tertiary alcohols at C-4 position |
These reactions could be valuable for creating derivatives with modified properties or for incorporating this scaffold into more complex structures .
Biological Activity and Applications
Scientific Research Applications
(2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone has several potential applications in scientific research:
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Synthetic Intermediates: The compound can serve as a building block for more complex molecular architectures, particularly those requiring specific stereochemistry
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Medicinal Chemistry: As a scaffold for developing new therapeutic agents, especially those targeting bacterial infections
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Structure-Activity Studies: For investigating how stereochemistry influences biological activity in quinolinone derivatives
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Materials Science: Potential applications in specialty chemicals and materials development
Comparison with Related Compounds
Structural Analogs
Understanding how (2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone compares to related compounds provides valuable insights into its distinctive properties:
Table 5. Comparison with Related Quinolinone Derivatives
| Compound Class | Key Differences | Structural Relationship |
|---|---|---|
| Quinolin-4-ones | Unsaturated rings; aromatic character | Parent class; (2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone has a saturated framework |
| 4-Hydroxyquinolin-2(1H)-ones | Different position of carbonyl group; hydroxyl group present | Related heterocyclic system with different oxidation pattern |
| 2,5-Disubstituted octahydroquinolin-4-ones | Additional substituent at position 5 | Closely related compounds with similar core structure |
These structural relationships influence both chemical reactivity and potential biological properties .
Stereoisomers
The specific stereochemistry of (2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone distinguishes it from potential stereoisomers:
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Diastereomers: Compounds with different configurations at one or more of the three stereocenters (e.g., (2S*,4aR*,8aR*) or (2R*,4aS*,8aR*) variants)
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Enantiomer: The mirror image with (2S*,4aS*,8aS*) configuration
These stereoisomers would likely exhibit different biological activities and chemical properties due to their distinct three-dimensional structures .
Future Research Directions
Given the limited specific research on (2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone, several promising research directions emerge:
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Efficient Stereoselective Synthesis: Development of improved synthetic routes that efficiently control the stereochemistry at all three stereocenters
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Comprehensive Characterization: Detailed analysis of physical, spectroscopic, and thermal properties specific to this compound
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Biological Activity Screening: Systematic evaluation against various biological targets, particularly bacterial strains, to identify potential therapeutic applications
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Structure-Activity Relationship Studies: Investigation of how modifications to the basic structure affect biological activity, with particular attention to stereochemical influences
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Medicinal Chemistry Applications: Exploration of this scaffold for developing new antibacterial, antiviral, or anticancer agents
Table 6. Priority Research Areas
| Research Area | Expected Outcomes | Significance |
|---|---|---|
| Stereoselective Synthesis | Improved synthetic methods | Enables larger-scale production for further studies |
| Biological Screening | Identification of specific activities | Determines potential therapeutic applications |
| Derivative Development | Structure-activity relationship data | Guides optimization for enhanced properties |
| X-ray Crystallography | Confirmed three-dimensional structure | Validates stereochemical assignments |
| Computational Studies | Binding predictions with biological targets | Directs rational design of derivatives |
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